A Technical Guide to Riluzole-13C,15N2 for Amyotrophic Lateral Sclerosis (ALS) Research
A Technical Guide to Riluzole-13C,15N2 for Amyotrophic Lateral Sclerosis (ALS) Research
Introduction: Riluzole and the Role of Stable Isotopes in ALS Research
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disorder characterized by the death of motor neurons, leading to muscle weakness, paralysis, and eventual respiratory failure.[1][2] While the exact pathogenesis is not fully understood, one prominent hypothesis involves excitotoxicity, where excessive levels of the neurotransmitter glutamate cause neuronal damage.[3][4] Riluzole, a benzothiazole derivative, is the first drug approved for the treatment of ALS and remains a cornerstone of therapy worldwide.[2][3][5] It has been shown in clinical trials to extend survival and/or the time to tracheostomy, albeit modestly.[6][7][8]
Advancements in ALS research and drug development necessitate precise and reliable analytical methods to study the pharmacokinetics (PK)—the absorption, distribution, metabolism, and excretion (ADME)—of therapeutic agents like Riluzole.[9] This is where stable isotope-labeled compounds, such as Riluzole-13C,15N2, become indispensable.
Riluzole-13C,15N2 is a heavy-isotope-labeled version of Riluzole, where specific carbon and nitrogen atoms are replaced with their non-radioactive, stable isotopes (Carbon-13 and Nitrogen-15).[10][11][12] This labeling results in a molecule with a higher molecular weight but chemically identical behavior to the unlabeled drug.[13][14] Its primary application is as an internal standard in quantitative bioanalysis using mass spectrometry.[9][15] By adding a known quantity of Riluzole-13C,15N2 to a biological sample (e.g., plasma), researchers can accurately measure the concentration of the unlabeled Riluzole, correcting for variations in sample preparation and instrument response.[] This technique significantly enhances the accuracy, precision, and robustness of pharmacokinetic studies, which are crucial for optimizing dosing regimens and evaluating new drug formulations.[14][][17]
Mechanism of Action of Riluzole
The neuroprotective effects of Riluzole are multifaceted and not entirely elucidated, but they are primarily centered on the modulation of glutamatergic neurotransmission.[18][19] Its pharmacological properties involve actions at both pre- and post-synaptic levels to reduce glutamate-mediated excitotoxicity.
The key mechanisms include:
-
Inhibition of Glutamate Release: Riluzole is thought to reduce the release of glutamate from presynaptic nerve terminals. This is partly achieved by inactivating voltage-dependent sodium channels, which are crucial for propagating the action potentials that trigger neurotransmitter release.[3][18]
-
Inactivation of Voltage-Dependent Sodium Channels: The drug preferentially blocks tetrodotoxin-sensitive (TTX-S) sodium channels, particularly those associated with damaged neurons, thereby stabilizing neuronal membranes and reducing hyperexcitability.[20][21]
-
Modulation of Postsynaptic Glutamate Receptors: Riluzole can block some postsynaptic effects of glutamate through non-competitive inhibition of N-methyl-D-aspartate (NMDA) receptors.[18][20] There is also evidence suggesting it may act on AMPA/kainate receptors.[19]
-
Enhancement of Glutamate Uptake: Some studies suggest that Riluzole can increase the uptake of glutamate from the synaptic cleft by enhancing the activity of glutamate transporters, such as GLAST and GLT1, located on astrocytes.[22] This action helps to clear excess glutamate more efficiently.
These combined actions help protect motor neurons from the damaging effects of excessive glutamate signaling, which is a key pathological feature of ALS.[4][23]
Caption: Riluzole's multi-target mechanism in modulating glutamate excitotoxicity.
Quantitative Data
The following tables summarize key quantitative data regarding Riluzole's pharmacokinetics, clinical efficacy, and the analytical parameters for its quantification using Riluzole-13C,15N2.
Table 1: Pharmacokinetic Properties of Riluzole
| Parameter | Value | Reference(s) |
| Bioavailability | ~60% (highly variable) | [3][20][24][25] |
| Time to Peak (Tmax) | 60 to 90 minutes | [25] |
| Peak Concentration (Cmax) | ~173 ng/mL (after 50 mg dose) | [25] |
| Effect of Food | High-fat meals reduce AUC by ~20% and Cmax by ~45% | [3][25] |
| Protein Binding | ~97% (mainly to albumin and lipoproteins) | [3][20][25] |
| Metabolism | Extensively hepatic, primarily by CYP1A2 | [3][20][25] |
| Elimination Half-life | 9 to 15 hours | [18][20] |
| Excretion | ~90% in urine (as metabolites) | [20] |
Table 2: Summary of Clinical Efficacy in ALS
| Endpoint | Result | Reference(s) |
| Survival Benefit (Pivotal Trials) | Prolongs median survival by 2 to 3 months | [7][8][21][26] |
| 1-Year Survival Probability | ~9% increase | [2] |
| Survival Benefit (Real-World Evidence) | Median survival benefit may range from 7 to 19 months | [1][5][7] |
| Recommended Dosage | 50 mg every 12 hours | [26] |
Table 3: Typical LC-MS/MS Method Parameters for Riluzole Quantification
| Parameter | Value | Reference(s) |
| Internal Standard | Riluzole-13C,15N2 | [15][27] |
| Biological Matrix | Human Plasma | [28][29] |
| Linearity Range | 0.5 - 500.0 ng/mL | [27] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [28][29] |
| Intra-day Precision (%CV) | < 5.7% | [28] |
| Inter-day Precision (%CV) | < 5.4% | [28] |
| Intra-day Accuracy | 93.2% to 101.3% | [28] |
| Inter-day Accuracy | 91.8% to 104.9% | [28] |
| Extraction Recovery | > 97% | [29] |
| MRM Transition (Riluzole) | m/z 235.0 → 166.0 | [15] |
| MRM Transition (Riluzole-13C,15N2) | m/z 238.0 → 169.0 | [15][27] |
Experimental Protocols
The use of Riluzole-13C,15N2 is central to the accurate quantification of Riluzole in biological matrices. Below is a representative protocol for the analysis of Riluzole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), synthesized from published methodologies.[15][27][30]
Protocol: Quantification of Riluzole in Human Plasma via LC-MS/MS
Objective: To determine the concentration of Riluzole in human plasma samples using a validated LC-MS/MS method with Riluzole-13C,15N2 as an internal standard (IS).
Materials:
-
Human plasma (K2-EDTA)
-
Riluzole reference standard
-
Riluzole-13C,15N2 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid-liquid extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)
-
Calibrated pipettes, vortex mixer, centrifuge
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Chromatography column (e.g., C18, 4.6 x 75 mm, 3.5 µm)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Riluzole and Riluzole-13C,15N2 in methanol or acetonitrile.
-
Prepare a working solution of the IS (e.g., 100 ng/mL).
-
Serially dilute the Riluzole stock solution to prepare calibration curve standards (e.g., 0.5 to 500 ng/mL) and QC samples (low, medium, high concentrations) by spiking into blank human plasma.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (unknown, standard, or QC), add 25 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 1.0 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Integrate the peak areas for both Riluzole and the IS.
-
Calculate the peak area ratio (Riluzole / IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Riluzole in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for Riluzole quantification in plasma using LC-MS/MS.
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